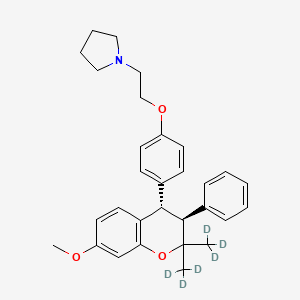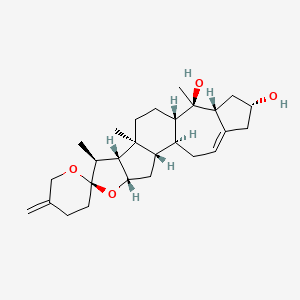
Bufospirostenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufospirostenin A is a complex steroidal compound first isolated from the venom of the Chinese toad, Bufo bufo gargarizans. It is notable for its unique [5-7-6-5-5-6] hexacyclic framework, which includes a distinctive spiroketal structure. This compound has garnered significant interest due to its potential biological activities, particularly its ability to inhibit the sodium-potassium ATPase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Bufospirostenin A involves several key steps, including the use of a Pauson-Khand reaction to construct the core tetracyclic skeleton. The synthesis begins with a readily available steroidal lactone, which undergoes a series of transformations, including a photosantonin rearrangement and a Wagner-Meerwein rearrangement, to form the desired hexacyclic structure . The final steps involve oxidation, reduction, and cyclization reactions to complete the synthesis .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through laboratory-scale synthesis or extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
Bufospirostenin A undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Replaces one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Bufospirostenin A has several scientific research applications:
Chemistry: Used as a model compound for studying complex steroidal structures and synthetic methodologies.
Biology: Investigated for its role in inhibiting the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, particularly in the context of traditional Chinese medicine.
Mechanism of Action
Bufospirostenin A exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes. By inhibiting this enzyme, this compound disrupts ion balance, leading to potential therapeutic effects such as reduced inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Bufospirostenin A is unique due to its [5-7-6-5-5-6] hexacyclic framework. Similar compounds include:
Bufogargarizin A: Another steroid isolated from Bufo bufo gargarizans, but with a different ring system ([7-5-6-5]).
Ophiopogonol A: A steroid with a similar spiroketal structure but different biological activities.
Gibbosterol A: Another complex steroid with a different ring system and biological properties.
This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C27H40O4 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.014,18]icos-18-ene-6,2'-oxane]-13,16-diol |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1 |
InChI Key |
LANURVLXXUHGAU-REBNKZOFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5C[C@H](C[C@H]5[C@]4(C)O)O)C)O[C@]16CCC(=C)CO6 |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


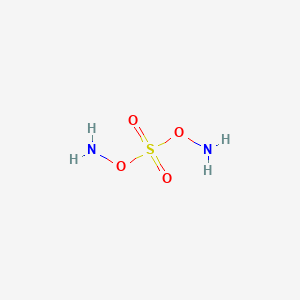
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
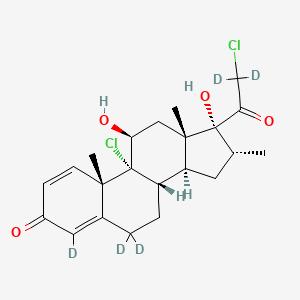
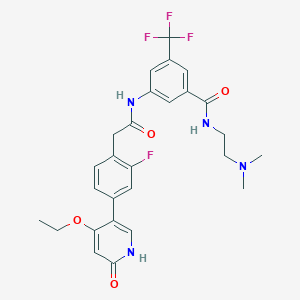
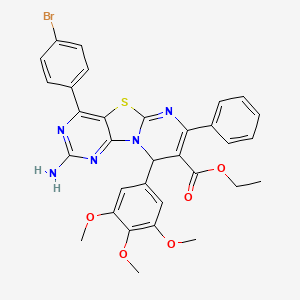

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
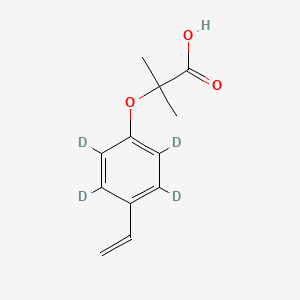
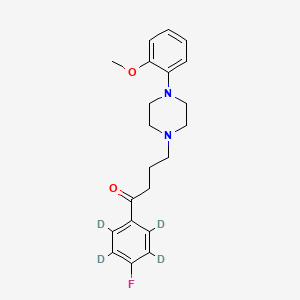

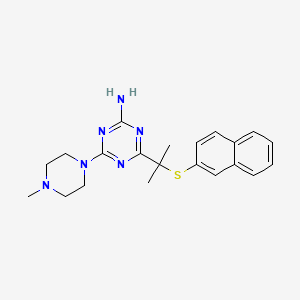
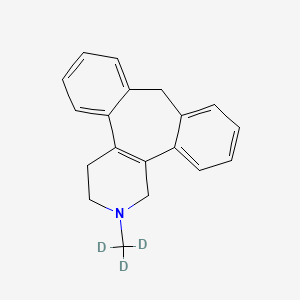
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
